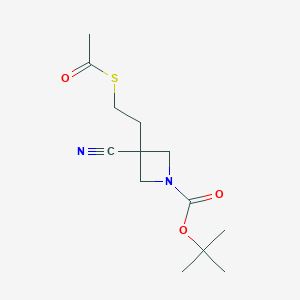

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Physicochemical and Pharmacokinetic Properties

The incorporation of tert-butyl groups in medicinal chemistry is a common practice to modulate the properties of bioactive compounds. However, this can lead to increased lipophilicity and decreased metabolic stability. Studies explore alternative substituents to optimize these properties for drug discovery processes, indicating the importance of tert-butyl groups and their analogs in designing more efficacious and stable drugs (Westphal et al., 2015).

Synthetic Organic Chemistry Applications

Tert-butyl compounds serve as versatile building blocks in synthetic organic chemistry. For instance, silylmethyl-substituted aziridine and the corresponding azetidine have been utilized in generating imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the tert-butyl group's role in controlling regioselectivity and stereochemistry of the products derived from substituted aziridine and azetidine (Yadav & Sriramurthy, 2005).

Structural Analysis and Reactivity Descriptors

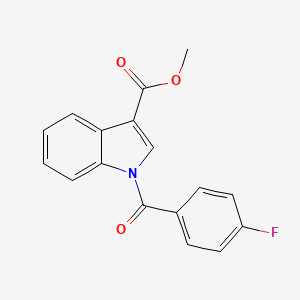

The structural analysis and reactivity descriptors of compounds containing tert-butyl and other alkylsulfanyl moieties have been documented, providing insights into their physicochemical properties and potential applications in medicinal chemistry and drug design. For example, X-ray structure and Hirshfeld analysis of triazolyl-indole bearing alkylsulfanyl moieties have been conducted to understand their molecular interactions and reactivity (Boraei et al., 2021).

Innovative Synthesis Methods

Innovative synthesis methods involving tert-butyl groups have been developed to create new chemical entities. For instance, tert-butyl phenylazocarboxylates have been used as building blocks for nucleophilic substitutions and radical reactions, facilitating the synthesis of compounds with potential therapeutic applications (Jasch et al., 2012).

作用機序

The mechanism of action of this compound is not specified in the available sources.

特性

IUPAC Name |

tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-10(16)19-6-5-13(7-14)8-15(9-13)11(17)18-12(2,3)4/h5-6,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIANZWXWGWPLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC1(CN(C1)C(=O)OC(C)(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2981847.png)

![4-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2981848.png)

![6,7-dimethyl-3-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2981861.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2981865.png)

![4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoic acid](/img/structure/B2981866.png)